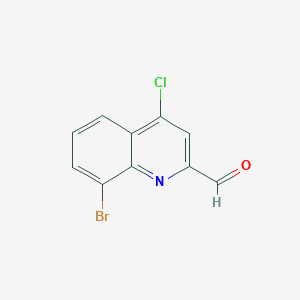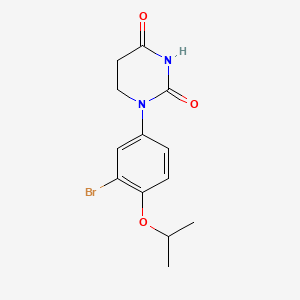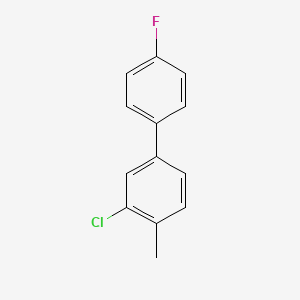![molecular formula C14H9BrClN3O2 B13495483 (2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B13495483.png)
(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid: is a complex organic compound characterized by its unique structural features, including a bromophenyl group, a chloropyrazolyl group, and a cyanopropenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting 3-bromobenzaldehyde with hydrazine hydrate and acetylacetone under reflux conditions to form 1-(3-bromophenyl)-3-methyl-1H-pyrazole.
Chlorination: The pyrazole derivative is then chlorinated using thionyl chloride to introduce the chlorine atom at the 5-position.
Cyanation: The chlorinated pyrazole is reacted with malononitrile in the presence of a base such as sodium ethoxide to form the cyanopropenoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it useful in medicinal chemistry research.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The exact mechanism of action of (2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and chloropyrazolyl groups suggests potential interactions with hydrophobic pockets in proteins, while the nitrile group could form hydrogen bonds or coordinate with metal ions.
類似化合物との比較
Similar Compounds
(2E)-3-[1-(3-bromophenyl)-5-chloro-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid: Similar structure but without the methyl group.
(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid ethyl ester: An ester derivative.
Uniqueness
The presence of both bromine and chlorine atoms, along with the nitrile and pyrazole functionalities, makes this compound unique. These features provide a combination of reactivity and potential biological activity that is not commonly found in simpler compounds.
特性
分子式 |
C14H9BrClN3O2 |
|---|---|
分子量 |
366.60 g/mol |
IUPAC名 |
(E)-3-[1-(3-bromophenyl)-5-chloro-3-methylpyrazol-4-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C14H9BrClN3O2/c1-8-12(5-9(7-17)14(20)21)13(16)19(18-8)11-4-2-3-10(15)6-11/h2-6H,1H3,(H,20,21)/b9-5+ |
InChIキー |
UVNMYZAYPXRUHD-WEVVVXLNSA-N |
異性体SMILES |
CC1=NN(C(=C1/C=C(\C#N)/C(=O)O)Cl)C2=CC(=CC=C2)Br |
正規SMILES |
CC1=NN(C(=C1C=C(C#N)C(=O)O)Cl)C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine](/img/structure/B13495420.png)



![Methyl[(3-methylidenecyclobutyl)methyl]amine](/img/structure/B13495460.png)







